molecular formula C9H14N2S B1422857 N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine CAS No. 70590-61-3

N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine

Cat. No.: B1422857
CAS No.: 70590-61-3
M. Wt: 182.29 g/mol
InChI Key: WQLOQZQVGNEGDS-UHFFFAOYSA-N
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Description

N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine is a chemical compound with the molecular formula C9H14N2S and a molecular weight of 182.29 g/mol . This compound is known for its unique structure, which includes a benzothiazole ring fused with a tetrahydro ring and an amine group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-methyl-2-aminothiophenol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzothiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted benzothiazole derivatives .

Scientific Research Applications

N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-aminothiophenol: A precursor in the synthesis of N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine.

    2-aminobenzothiazole: A structurally similar compound with different substituents.

    Benzothiazole: The parent compound of the benzothiazole family.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a tetrahydro ring and an amine group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-6-11-8-5-3-4-7(10-2)9(8)12-6/h7,10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLOQZQVGNEGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(CCC2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
Reactant of Route 2
N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
Reactant of Route 3
N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
Reactant of Route 4
Reactant of Route 4
N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
Reactant of Route 5
N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
Reactant of Route 6
N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine

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